偶氮苯-4,4'-二硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

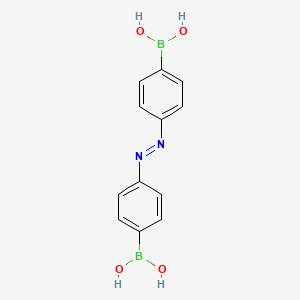

(E)-(diazene-1,2-diylbis(4,1-phenylene))diboronic acid, also known as EDDBPA, is a boron-containing organic compound that has become increasingly popular in the field of scientific research. EDDBPA has a wide range of applications, including in catalysis, materials science, and biochemistry. In

科学研究应用

光响应材料

偶氮苯衍生物,包括偶氮苯-4,4'-二硼酸,是生物学和材料科学应用中最重要的分子开关之一 {svg_1}。它们用于合成光响应材料,这些材料会响应光而改变其性质。 这使它们在各种应用中非常有用,包括光学数据存储和光控药物递送 {svg_2}.

金属有机框架(MOFs)

偶氮苯-4,4'-二硼酸用于合成金属有机框架(MOFs),MOFs 是由与金属中心配位的有机连接体组成的多孔杂化晶体材料 {svg_3}。 这些 MOFs 在传感、药物递送、磁性和分子识别方面具有潜在应用 {svg_4}.

染料吸附

使用偶氮苯-4,4'-二硼酸合成的 MOFs 已应用于污染水中刚果红 (CR) 的染料吸附 {svg_5}。 紫外线照射的顺式异构体表现出比环境光照射的反式异构体略高的 CR 吸收率 {svg_6}.

电致变色器件

偶氮苯-4,4'-二硼酸衍生物是全彩色电致变色 (EC) 显示器件的有希望的候选者 {svg_7}。 当施加电荷脉冲时,这些器件可以改变其颜色,这使得它们在电子纸和智能窗户等应用中很有用 {svg_8}.

光学存储器件

由于其光响应特性,偶氮苯-4,4'-二硼酸衍生物可用于光学存储器件 {svg_9}。 这些器件使用光来读写数据,在速度和能效方面具有优势 {svg_10}.

双刺激响应系统

偶氮苯-4,4'-二硼酸衍生物可用于创建双刺激响应系统 {svg_11}。 这些系统可以响应两种不同的刺激,例如光和温度,这使得它们在药物递送和传感等各种应用中很有用 {svg_12}.

作用机制

Target of Action

Azobenzene-4,4’-diboronic Acid, also known as Azobenzene-4,4’-diboronicAcid or (E)-(diazene-1,2-diylbis(4,1-phenylene))diboronic acid, primarily targets photoresponsive materials and metal organic frameworks (MOFs) . These targets are crucial in the field of material science and have potential applications in sensing, drug delivery, magnetism, and molecular recognition .

Mode of Action

The compound interacts with its targets through a process known as photo-isomerization . This process involves a change in the structural configuration of the azobenzene moiety from a trans to a cis state when exposed to light . This change is reversible, allowing the compound to exhibit outstanding electrochromic behavior .

Biochemical Pathways

The primary biochemical pathway affected by Azobenzene-4,4’-diboronic Acid is the trans-cis isomerisation kinetics . This pathway is crucial for the photoresponsive properties of the compound. The rate of isomerisation can be influenced by the presence of electron-withdrawing groups attached to the azobenzene derivatives .

Result of Action

The primary result of Azobenzene-4,4’-diboronic Acid’s action is the change in color of electrochromic devices (ECDs) based on it . These devices can change from colorless to magenta between 0.0 V (bleached state) and ±3.0 V (colored state) . Additionally, the compound exhibits fast switching times, reasonable contrast, satisfactory optical memories, and redox stability .

Action Environment

The action of Azobenzene-4,4’-diboronic Acid can be influenced by environmental factors such as light and the type of solvent used . For instance, the rate of isomerization and half-life of the compound can be slightly affected by the type of solvent used . Furthermore, the compound’s photo-isomerization properties suggest that light exposure could significantly influence its action .

属性

IUPAC Name |

[4-[(4-boronophenyl)diazenyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12B2N2O4/c17-13(18)9-1-5-11(6-2-9)15-16-12-7-3-10(4-8-12)14(19)20/h1-8,17-20H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPJQNBILZYROPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)N=NC2=CC=C(C=C2)B(O)O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12B2N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

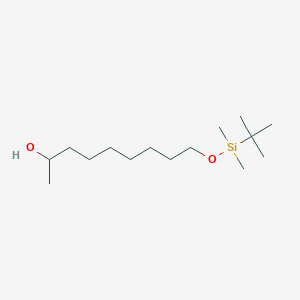

![(1R)-N-[(Z)-3-chloroprop-2-enyl]-2,3-dihydro-1H-inden-1-amine](/img/structure/B1145344.png)